molecular formula C11H19NO5 B008389 (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid CAS No. 441044-11-7

(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid

Cat. No. B008389
M. Wt: 245.27 g/mol
InChI Key: GCAZZUFIDGXTDA-YUMQZZPRSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including advanced organic synthesis techniques to achieve the desired stereochemistry. For example, the synthesis of similar piperidine derivatives has been reported using strategies like the Mitsunobu reaction, which allows for the introduction of functional groups with high stereocontrol (Tressler & Zondlo, 2014). Additionally, enantioselective synthesis methods have been employed to obtain compounds with specific chiral configurations, highlighting the importance of stereochemistry in the synthesis of these molecules (Campbell et al., 2009).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including the (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid, can be determined through techniques such as X-ray crystallography. These studies reveal the three-dimensional arrangement of atoms in the molecule and provide insights into its conformational preferences. For instance, X-ray crystallography has been used to study the crystal and molecular structure of related compounds, shedding light on their conformation and intermolecular interactions (Didierjean et al., 2004).

Scientific Research Applications

Synthesis and Characterization

  • Stereoselective Synthesis: Research has demonstrated the utility of the compound in the stereoselective synthesis of pipecolic acid derivatives, highlighting its role as an intermediate in complex organic synthesis. The vinylfluoro group, for instance, has been used as an acetonyl cation equivalent in a cascade of reactions leading to the formation of pipecolic acid derivatives, further utilized to synthesize derivatives of the subject compound (Purkayastha et al., 2010).
  • Crystal Structure Analysis: The analysis of crystal structures of related compounds has provided insights into their conformational characteristics and the influence of substituents on reaction outcomes and stereoselectivity, crucial for designing synthetic routes for related amino acids and their derivatives (Jagtap et al., 2016).

Mechanistic Insights

  • Mechanism of Boc Group Migration: Studies have elucidated the mechanism behind tert-butyloxycarbonyl (Boc) group migration, offering valuable insights into reaction dynamics that could be leveraged for the synthesis of structurally complex molecules (Xue & Silverman, 2010).
  • Computational Studies: Computational studies and conformational analysis have played a significant role in understanding the structure-activity relationships of derivatives, aiding in the design of compounds with desired biological activities (Song et al., 2015).

Applications in Medicinal Chemistry

  • Antibacterial Activities: The synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid and its derivatives has been explored for potential antibacterial properties, indicating the relevance of the subject compound and its derivatives in developing new antimicrobial agents (Song et al., 2015).

properties

IUPAC Name

(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAZZUFIDGXTDA-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid
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(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid
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(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid
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Reactant of Route 6
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